N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide
Description
Properties
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXCCHSMJYNBI-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC(=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CSC(=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-aminothiazole is reacted with acetic anhydride to form N-acetyl-2-aminothiazole.
Step 2: N-acetyl-2-aminothiazole is then treated with hydroxylamine to introduce the hydroxyimino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide has been shown to possess significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values from various studies are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could serve as a promising lead for developing new antimicrobial agents against resistant bacterial infections .
Antifungal Activity
The compound also exhibits antifungal properties, demonstrating effectiveness against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The antifungal efficacy highlights its potential application in treating fungal infections, particularly in immunocompromised patients .
Anticancer Activity
Emerging research indicates that this compound may also possess anticancer properties. Studies have explored its effects on various cancer cell lines, particularly focusing on breast cancer. The compound's ability to inhibit cancer cell proliferation suggests it could be developed into a therapeutic agent for cancer treatment .
Case Studies and Research Findings
Recent studies have provided insights into the synthesis and evaluation of derivatives of this compound. For instance:
- A study synthesized several derivatives and evaluated their antimicrobial and anticancer activities using in vitro assays. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could improve efficacy .
- Another investigation utilized molecular docking studies to analyze the binding modes of these compounds with biological targets, providing a deeper understanding of their mechanisms at the molecular level .
Mechanism of Action
The mechanism of action of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Phenyl-Substituted Analogs
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) : Substituent: 3-Chloro-4-fluorophenyl group. Synthesis: Bromo ketone + thiourea in ethanol.
- N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) : Substituent: 4-Hydroxy-3-methoxyphenyl group. Properties: Polar phenolic and methoxy groups enhance solubility; COX/LOX inhibitory activity reported.
Comparison: The hydroxyiminoethyl group in the target compound offers hydrogen-bonding capacity distinct from halogenated or methoxy-phenyl groups, which prioritize hydrophobic interactions.
Heterocyclic and Aliphatic Substituents
- N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide : Substituent: Coumarin (chromenone) moiety. Properties: Extended conjugation for UV absorption; antimicrobial activity against bacterial strains.
- 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride :
- Substituent : Chloromethyl group.
- Properties : High reactivity for further functionalization; increased hydrophobicity.
Electronic and Physicochemical Properties
*Estimated based on substituent contributions.
Key Insights :
- The hydroxyimino group reduces LogP compared to halogenated analogs, improving aqueous solubility.
- Polar substituents (e.g., 6a’s methoxy/hydroxy) enhance solubility but may reduce membrane permeability.
Biological Activity
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉N₃O₂S
- Molecular Weight : 199.23 g/mol
- CAS Number : 1562511-91-4
The biological activity of this compound is attributed to its structural features, particularly the thiazole ring and the hydroxyimino group. These components facilitate interactions with various biological targets:
- Enzyme Interaction : The thiazole ring can modulate enzyme activity through competitive inhibition or allosteric regulation.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways in pathogens .
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various bacterial and fungal strains. In vitro studies indicate that it possesses inhibitory activity against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Exhibits antifungal properties against Candida albicans.
The compound's mechanism involves disrupting the integrity of microbial membranes and inhibiting essential metabolic processes .
Antiviral Activity
Recent research highlights the potential of this compound as an antiviral agent. It has shown promise in inhibiting viral replication in cell cultures infected with various viruses, including:
- HIV
- Influenza Virus
The compound's antiviral mechanism may involve interference with viral entry into host cells or inhibition of viral polymerase activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity of this compound against a panel of pathogens.
- Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various tested strains.
- Antiviral Activity Assessment :
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| N-(4-Hydroxyphenyl)-acetamide | Structure | Moderate | None |
| N-(2-Methylthiazol-4-yl)-acetamide | Structure | High | Low |
The unique combination of the hydroxyimino group and thiazole ring in this compound contributes to its enhanced biological activities compared to these analogous compounds .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes in glacial acetic acid under reflux (2–5 hours). Monitoring via TLC ensures reaction completion . Alternative methods involve using pyridine and zeolite catalysts (e.g., Y-H) at 150°C for 5 hours, followed by recrystallization from ethanol . Optimization requires adjusting catalysts (e.g., Zeolite Y-H vs. acetic acid) and reaction times based on intermediate stability observed via spectroscopic tracking .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise bond-length and angle analysis . Complement with / NMR to confirm functional groups (e.g., acetamide carbonyl at ~168–170 ppm, thiazole protons at 6.8–7.5 ppm) and FT-IR for hydroxyimino (N–O stretch at ~1630 cm) and acetamide (C=O at ~1660 cm) moieties . Cross-validate purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What spectroscopic techniques are critical for characterizing its tautomeric forms?
- Methodology: Employ NMR in DMSO-d to detect keto-enol tautomerism. Hydroxyiminoethyl groups exhibit resonance splitting due to hindered rotation around the C=N bond. Variable-temperature NMR (VT-NMR) can further elucidate dynamic equilibria . UV-Vis spectroscopy (200–400 nm) may reveal π→π* transitions in the thiazole ring, with shifts indicating tautomeric states .
Advanced Research Questions
Q. How does this compound interact with COX/LOX enzymes, and what computational tools predict its inhibitory activity?
- Methodology: Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to COX-1/COX-2 active sites. The hydroxyiminoethyl and thiazole groups form hydrophobic interactions with Leu352/Val349 (COX-2) and His90 (LOX), as seen in analogous thiazole derivatives . Validate predictions via in vitro assays (e.g., ovine COX-1/COX-2 inhibition kits) and compare IC values against reference inhibitors (e.g., indomethacin) .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
- Methodology: Discrepancies in IC values often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human enzymes and control for cellular uptake differences (e.g., logP calculations). Meta-analysis of SAR studies shows electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance COX-2 selectivity by 3–5-fold .
Q. How can crystallographic fragment screening improve understanding of its binding modes in novel targets?
- Methodology: Soak crystals of target proteins (e.g., FAD-dependent oxidoreductases) with the compound at 10 mM. Collect high-resolution (<2.0 Å) X-ray data using synchrotron sources. SHELXC/D/E pipelines enable rapid phasing and electron density map analysis to identify binding pockets . Compare with docking poses to refine force field parameters for MD simulations .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology: The hydroxyimino group poses racemization risks under heat. Use low-temperature (0–5°C) recrystallization in ethanol/water mixtures to preserve chirality . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15). Catalytic asymmetric synthesis routes (e.g., PdCu/CALB CLEA catalysts) may improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
